butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
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Overview
Description
Cholesterol n-butyl carbonate is a synthetically modified form of cholesterol, a naturally occurring waxy substance found in the body’s cells. This compound is obtained by attaching a butyl group to the carbon atom of cholesterol, resulting in enhanced solubility in organic solvents . It is used in various pharmaceutical formulations and innovative drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol n-butyl carbonate can be synthesized through the reaction of cholesterol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the formation of a carbonate ester bond .
Industrial Production Methods: Industrial production of cholesterol n-butyl carbonate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Cholesterol n-butyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the carbonate ester back to the original alcohol form.
Substitution: The butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized cholesterol derivatives.
Reduction: Cholesterol and butanol.
Substitution: Various substituted cholesterol derivatives.
Scientific Research Applications
Cholesterol n-butyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceuticals.
Industry: Employed in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of cholesterol n-butyl carbonate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function . The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
- Cholesterol acetate: Used in the synthesis of steroids and as a plasticizer.
- Cholesterol oleate: Commonly found in lipid storage droplets within cells.
- Cholesterol stearate: Utilized in cosmetic formulations for its emollient properties .
Properties
IUPAC Name |
butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-7-8-20-34-30(33)35-25-16-18-31(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)32(28,6)19-17-29(26)31/h12,22-23,25-29H,7-11,13-21H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGPOYKRNJWODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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